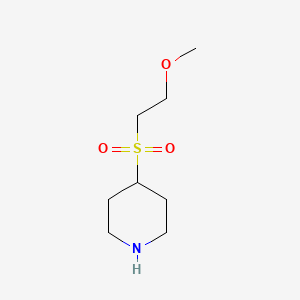

![molecular formula C9H15NO2S B1174493 1-Propanone, 1-[(4R)-4-(1-methylethyl)-2-thioxo-3-oxazolidinyl]- CAS No. 1252686-51-3](/img/structure/B1174493.png)

1-Propanone, 1-[(4R)-4-(1-methylethyl)-2-thioxo-3-oxazolidinyl]-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 1-Propanone, 1-[(4R)-4-(1-methylethyl)-2-thioxo-3-oxazolidinyl]- involves multiple steps, including the formation from enantiomerically pure oxazolidinones and racemic propanoyl chlorides, resulting in a structure where carbonyl groups are oriented anti to each other (Chavda et al., 2006). Additionally, the synthesis of chiral oxazolidinones as synthons for fluorescent compounds has been reported, highlighting the versatility of these compounds in chemical synthesis (Tang & Verkade, 1996).

Molecular Structure Analysis

The molecular structure of oxazolidinone derivatives features a five-membered ring with carbonyl groups positioned anti to each other. This configuration impacts the compound's reactivity and properties. The structure of these compounds has been elucidated through crystallography, showing the orientation of substituents and the spatial arrangement of molecular components (Chavda et al., 2006).

Chemical Reactions and Properties

Oxazolidinones undergo various chemical reactions due to their unique structure. For instance, the synthesis of fluorescent oxazolidinones demonstrates their reactivity and potential for creating highly functionalized molecules with specific properties, such as high fluorescence quantum yields (Tang & Verkade, 1996). Additionally, their ability to form stable structures with distinct configurations makes them valuable in asymmetric synthesis and catalysis.

Applications De Recherche Scientifique

Structural Studies and Chemical Interactions

Research on structurally similar compounds to 1-Propanone, 1-[(4R)-4-(1-methylethyl)-2-thioxo-3-oxazolidinyl]-, like oxazolidinones, reveals insights into their geometry and potential chemical interactions. For instance, studies on related compounds have detailed the orientation of carbonyl groups and the positioning of substituents relative to the oxazolidinone ring structure, providing foundational knowledge for understanding the molecular interactions and potential reactivity of similar compounds (Coumbarides et al., 2006) (Chavda et al., 2006). The stereochemical relationships, especially around stereogenic N-O axes, in compounds like oxazolidinones are crucial for understanding their chemical behavior and potential applications, including how they interact with other molecules (Hartung et al., 2003).

Synthesis and Catalysis

The synthesis of oxazolidinones, which are structurally related to 1-Propanone, 1-[(4R)-4-(1-methylethyl)-2-thioxo-3-oxazolidinyl]-, under specific conditions like supercritical CO2, suggests potential eco-friendly and efficient synthetic routes for similar compounds. Such methods are essential for developing green chemistry approaches and might be applicable to the synthesis of 1-Propanone derivatives (Xu et al., 2011). Moreover, the use of oxazolidinones in catalytic cycles and reactions, like in the formation of highly substituted cyclobutane derivatives, indicates their potential utility in chemical synthesis and industrial processes (Faustino et al., 2012).

Pharmaceutical and Agricultural Applications

Compounds like 1-Propanone, 1-[(4R)-4-(1-methylethyl)-2-thioxo-3-oxazolidinyl]- and their derivatives have shown potential in pharmaceutical and agricultural settings. The development of new classes of fungicides, like oxazolidinone fungicides, demonstrates the practical applications of these compounds in controlling plant pathogens, indicating possible analogous uses for 1-Propanone derivatives (Sternberg et al., 2001).

Propriétés

IUPAC Name |

1-[(4R)-4-propan-2-yl-2-sulfanylidene-1,3-oxazolidin-3-yl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2S/c1-4-8(11)10-7(6(2)3)5-12-9(10)13/h6-7H,4-5H2,1-3H3/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIEFJRBGCDTCBC-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(COC1=S)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N1[C@@H](COC1=S)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propanone, 1-[(4R)-4-(1-methylethyl)-2-thioxo-3-oxazolidinyl]- | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(1-Naphthylsulfanyl)benzyl]morpholine](/img/structure/B1174410.png)

![1-methyl-4-[(2-naphthalen-1-ylsulfanylphenyl)methyl]piperazine](/img/no-structure.png)

![N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-(2-hydroxyethyl)benzamide](/img/structure/B1174433.png)